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Compound of Interest

Compound Name:
(His32,Leu34)-Neuropeptide Y

(32-36)

Cat. No.: B12109198

Get Quote

Technical Monograph: (His32, Leu34)-Neuropeptide Y (32-36) Sequence: H-His-Arg-Leu-Arg-

Tyr-NH2 (HRLRY-NH2)

Executive Summary
This technical guide characterizes (His32, Leu34)-Neuropeptide Y (32-36), a synthetic

pentapeptide analog derived from the C-terminus of Neuropeptide Y (NPY). While the full-

length NPY (1-36) is a potent neurotransmitter regulating energy balance and vasoconstriction,

this specific C-terminal fragment (H-HRLRY-NH2) serves as a critical molecular probe in

Structure-Activity Relationship (SAR) studies and enzymatic profiling.

Unlike the native human sequence (Thr-Arg-Gln-Arg-Tyr-NH2), this analog incorporates

Histidine at position 32 and Leucine at position 34. These modifications alter the electrostatic

and hydrophobic profile of the pharmacophore, making it a valuable tool for investigating the

minimal structural requirements for Y-receptor recognition and for studying protease-substrate

interactions in crystallographic and kinetic assays.
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The physicochemical properties of H-HRLRY-NH2 are defined by its high basicity and the

critical C-terminal amidation, which mimics the native biological terminus required for receptor

binding.

Property Data Technical Implication

Sequence His-Arg-Leu-Arg-Tyr-NH2

His (32): Imidazole ring (pKa

~6.0) introduces pH

sensitivity.Leu (34): Increases

hydrophobicity vs. native

Gln.Arg (33, 35): Guanidino

groups confer high basicity

and receptor anchoring.

Molecular Weight 742.87 Da

Suitable for high-resolution LC-

MS analysis; diffuses rapidly in

hydrogels.

Isoelectric Point (pI) ~12.11

Highly cationic at physiological

pH (7.4). Binds strongly to

negatively charged surfaces

(glass/plastic).

Solubility High (Water/Acid)

Protocol: Dissolve in 0.1%

Acetic Acid or sterile water.

Avoid basic buffers initially to

prevent precipitation or

aggregation.

Stability C-Terminal Amide

The amide group (-NH2)

protects against

carboxypeptidase degradation

and is essential for biological

activity.

Purity Standard ≥95% (HPLC)

Critical for kinetic assays to

avoid competition from

truncation errors (e.g., des-

His).
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Biological Mechanism & Target Context
The NPY Pharmacophore
Neuropeptide Y receptors (Y1, Y2, Y4, Y5) are G-protein coupled receptors (GPCRs) that

recognize the C-terminal hairpin fold of NPY.

Native C-Terminus: The sequence Arg-Gln-Arg-Tyr-NH2 is the primary "address" that docks

into the receptor's deep binding pocket.

Analog Function (HRLRY-NH2):

Receptor Probing: While isolated pentapeptides generally exhibit low affinity (µM range)

compared to full-length NPY (nM range), they are used to map the contact points within

the transmembrane binding pocket.

Enzymatic Substrate: The Arg-Leu and Arg-Tyr bonds are specific targets for trypsin-like

proteases and peptidases (e.g., Neprilysin, DPPIV). This analog is frequently used in

crystallography soaking experiments (e.g., with Proteinase K) to capture enzyme-

substrate complexes.

Signaling Pathway Context
Although H-HRLRY-NH2 is a fragment, it interacts with the machinery of the Y-receptor system.

The diagram below illustrates the signaling cascade this peptide is designed to probe or

modulate.
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Figure 1: Canonical NPY Receptor Signaling Pathway. H-HRLRY-NH2 acts as a low-affinity

probe for the ligand-binding domain of the Y-Receptor GPCR.

Experimental Protocols
Reconstitution & Storage

Lyophilized Storage: Store at -20°C. Stable for >12 months if desiccated.

Reconstitution:

Bring vial to room temperature before opening to prevent condensation.

Add sterile 0.1% Acetic Acid or PBS (pH 7.4) to achieve a stock concentration of 1 mg/mL.

Vortex gently. If turbidity persists, sonicate for 10 seconds.
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Aliquot into low-bind tubes and freeze at -80°C. Avoid freeze-thaw cycles.

Protease Stability Assay (Example Workflow)
To determine if H-HRLRY-NH2 acts as a substrate for a specific protease (e.g., Neprilysin or

Trypsin):

Preparation: Dilute peptide to 100 µM in reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Incubation: Add enzyme (e.g., 10 nM final) and incubate at 37°C.

Sampling: Remove aliquots at t=0, 5, 15, 30, 60 min.

Quenching: Immediately add 10% Trifluoroacetic Acid (TFA) to stop the reaction (Final TFA

~1%).

Analysis: Analyze via RP-HPLC (C18 column) monitoring absorbance at 214 nm (peptide

bond) and 280 nm (Tyrosine).

Intact: Retention time ~X min.

Fragments: Shift in retention time indicating cleavage at Arg-Leu or Arg-Tyr.

Crystallography Soaking Protocol
For researchers using this peptide to study ligand-protein interactions in crystals:

Crystal Growth: Grow target protein crystals (e.g., NPY receptor construct or protease) in

native conditions.

Soak Solution: Prepare H-HRLRY-NH2 at 1–5 mM in the crystallization mother liquor.

Soaking: Transfer crystals into the peptide solution for 10 minutes to 24 hours (optimization

required).

Cryo-protection: Briefly transfer to cryo-protectant containing the peptide, then flash-cool in

liquid nitrogen.[1]
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Therapeutic & Research Applications
Fragment-Based Drug Discovery (FBDD): H-HRLRY-NH2 serves as a starting fragment. By

chemically modifying the N-terminus (e.g., adding acyl groups or non-natural amino acids),

researchers can increase affinity and convert this "weak binder" into a potent "lead

compound."

Biomarker Standardization: Used as a reference standard in mass spectrometry (LC-

MS/MS) to identify endogenous NPY degradation products in plasma or cerebrospinal fluid

(CSF).

Enzymatic Profiling: The sequence is highly specific for trypsin-like cleavage (after Arg). It is

used to calibrate protease activity assays where specific cleavage at the C-terminal Arg is

monitored.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12109198/docs#h-his-arg-leu-arg-tyr-nh2-peptide-
sequence-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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